molecular formula C18H16N2O2 B5790339 N-(diphenylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(diphenylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5790339
M. Wt: 292.3 g/mol
InChI Key: SBIGVQFYKULMPM-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-5-methyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom, a methyl group at the 5-position of the oxazole ring, and a carboxamide group at the 3-position. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-5-methyl-1,2-oxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with diphenylmethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For instance, the use of microreactors allows for precise control of reaction conditions, leading to higher purity and yield of the final product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-(diphenylmethyl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-1-phenylethan-1-imine: A Schiff base derivative with similar structural features but different biological activities.

    N-(diphenylmethyl)methanesulfonamide: A sulfonamide derivative with distinct chemical properties and applications.

    N-(diphenylmethyl)-1,2,3-triazole-4-carboxamide:

Uniqueness

N-(diphenylmethyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific structural features, including the presence of the oxazole ring, diphenylmethyl group, and carboxamide functionality. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-benzhydryl-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-12-16(20-22-13)18(21)19-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIGVQFYKULMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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